1,3-benzodioxol-5-yl(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone
CAS No.: 540797-49-7
Cat. No.: VC9147942
Molecular Formula: C18H16FNO3
Molecular Weight: 313.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 540797-49-7 |
|---|---|
| Molecular Formula | C18H16FNO3 |
| Molecular Weight | 313.3 g/mol |
| IUPAC Name | 1,3-benzodioxol-5-yl-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone |
| Standard InChI | InChI=1S/C18H16FNO3/c1-11-2-3-12-8-14(19)5-6-15(12)20(11)18(21)13-4-7-16-17(9-13)23-10-22-16/h4-9,11H,2-3,10H2,1H3 |
| Standard InChI Key | ALHBXGXUFYVHER-UHFFFAOYSA-N |
| SMILES | CC1CCC2=C(N1C(=O)C3=CC4=C(C=C3)OCO4)C=CC(=C2)F |
| Canonical SMILES | CC1CCC2=C(N1C(=O)C3=CC4=C(C=C3)OCO4)C=CC(=C2)F |
Introduction
1,3-Benzodioxol-5-yl(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone is a complex organic compound with a molecular formula of C18H16FNO3. It is identified by the CAS number 540797-49-7 and is also known by several synonyms, including 1-(1,3-benzodioxol-5-ylcarbonyl)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline . This compound combines structural elements from both benzodioxole and quinoline, which are significant in pharmaceutical chemistry due to their potential biological activities.
Chemical Identifiers
-
PubChem CID: 3246753
-
InChI: InChI=1S/C18H16FNO3/c1-11-2-3-12-8-14(19)5-6-15(12)20(11)18(21)13-4-7-16-17(9-13)23-10-22-16/h4-9,11H,2-3,10H2,1H3
-
InChIKey: ALHBXGXUFYVHER-UHFFFAOYSA-N
-
SMILES: CC1CCC2=C(N1C(=O)C3=CC4=C(C=C3)OCO4)C=CC(=C2)F
Synonyms and Identifiers
| Identifier | Description |
|---|---|
| CAS Number | 540797-49-7 |
| ChEMBL ID | CHEMBL1377047 |
| DSSTox ID | DTXSID301138776 |
| Synonyms | 1-(1,3-benzodioxol-5-ylcarbonyl)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline, MLS000088761 |
Synthesis and Chemical Reactions
The synthesis of such compounds typically involves the formation of the quinoline and benzodioxole rings separately, followed by their coupling via a carbonyl group. This might involve reactions like the Friedländer synthesis for quinolines and the use of carbonylation reactions to form the methanone linkage.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume